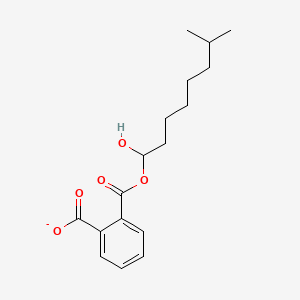

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

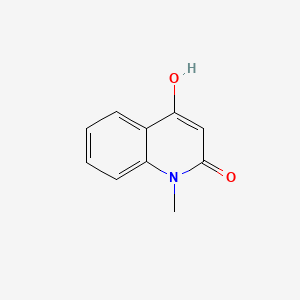

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, also known as Mecam, is a synthetic compound that has attracted significant attention from the scientific community. This compound is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in the regulation of glutamatergic neurotransmission. Mecam has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.

Aplicaciones Científicas De Investigación

Methoxyacetate and Histone Modification

Methoxyacetate (MAA), a metabolite of several glycol ethers, is known for its teratogenic and testicular toxicant properties in animals. It inhibits histone deacetylase, suggesting its involvement in epigenetic phenomena through histone modification mechanisms. This inhibition may associate MAA with teratogenicity and testicular disorders, highlighting a possible adverse-outcome pathway where histone deacetylase inhibition plays a role through early events such as p21 activation. Moreover, the relationship between one-carbon transferring folate/S-adenosyl methionine cycle and testicular metabolisms of sarcosine and creatine might be envisioned, pointing to the significance of studying similar compounds for understanding epigenetic regulation and reproductive toxicology (Yamazoe, Yamada, & Mitsumori, 2015).

Aspartame Metabolism

The metabolism of aspartame, a well-known artificial sweetener, breaks down into aspartic acid, phenylalanine, and methanol. Understanding the metabolic pathways of aspartate from aspartame could provide insights into how related compounds, including those with methoxy groups and complex amino acids structures, are metabolized and utilized in biological systems. Approximately 70% of 14C from [asp-14C]-aspartame is converted in the monkey to 14CO2, with some aspartate converting to alanine by decarboxylation. This process shows how modifications in amino acids and the incorporation of methoxy groups might affect their metabolic fate and roles within organisms (Ranney & Oppermann, 1979).

Alanine Dehydrogenase and its Applications

Alanine dehydrogenase (AlaDH) is a microbial enzyme catalyzing the reversible conversion of L-alanine to pyruvate, central to microbial metabolism. Its applications in the pharmaceutical, environmental, and food industries due to its role in redox balancing and amino acid synthesis are of interest. Exploring similar enzymes and their roles in metabolizing compounds with methoxy groups or complex amino acids could uncover new applications in biotechnology and synthetic biology (Dave & Kadeppagari, 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine involves the protection of the carboxylic acid group, followed by the introduction of the methoxyacetate group at the amino terminus, and the subsequent deprotection of the carboxylic acid group. The methyl and carboxy groups are then introduced using standard chemical reactions.", "Starting Materials": [ "Alanine", "2-Methoxyacetic acid", "2-Carboxy-6-methylphenol", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Ethyl acetate" ], "Reaction": [ "Protection of the carboxylic acid group using DCC and DMF", "Introduction of the methoxyacetate group using DIPEA and 2-methoxyacetic acid", "Deprotection of the carboxylic acid group using HCl and NaOH", "Introduction of the methyl group using 2-carboxy-6-methylphenol and DCC", "Introduction of the carboxy group using alanine and DCC", "Purification of the compound using methanol and ethyl acetate" ] } | |

Número CAS |

104390-56-9 |

Fórmula molecular |

C14H17NO6 |

Peso molecular |

295.291 |

Nombre IUPAC |

2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid |

InChI |

InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20) |

Clave InChI |

WFTHOCDLKYPFJX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O |

Sinónimos |

2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid; (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)